molecular formula C14H21NO B1170203 N-isopentyl-2-(2-methylphenyl)acetamide

N-isopentyl-2-(2-methylphenyl)acetamide

Cat. No.: B1170203
M. Wt: 219.328
InChI Key: IRKQHHSZEZHGPZ-UHFFFAOYSA-N
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Description

N-Isopentyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a branched isopentyl group (3-methylbutyl, C₅H₁₁) attached to the nitrogen atom and a 2-methylphenyl group on the acetyl moiety. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.328

IUPAC Name

N-(3-methylbutyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C14H21NO/c1-11(2)8-9-15-14(16)10-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16)

InChI Key

IRKQHHSZEZHGPZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional diversity of acetamide derivatives arises from variations in substituents on the nitrogen and aromatic rings. Below is a detailed analysis of analogs, highlighting key differences and research findings.

Structural and Functional Variations

Table 1: Structural Comparison of Selected Acetamides
Compound Name Nitrogen Substituent Aromatic Substituent Molecular Formula Molecular Weight Key Properties/Applications References
N-Isopentyl-2-(2-methylphenyl)acetamide Isopentyl (C₅H₁₁) 2-methylphenyl C₁₄H₂₁NO 219.32 High lipophilicity Target Compound
N-Allyl-2-(2-methylphenyl)acetamide Allyl (C₃H₅) 2-methylphenyl C₁₂H₁₅NO 189.25 Smaller substituent; unsaturated
N-Methyl-N-(2-methylphenyl)acetamide Methyl 2-methylphenyl C₁₀H₁₃NO 163.22 Simpler structure; lower MW
ortho-Methylacetylfentanyl 1-Phenethylpiperidin-4-yl 2-methylphenyl C₂₃H₂₉N₂O 357.49 Opioid activity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl 2,6-dichlorophenyl C₁₁H₈Cl₂N₂OS 303.16 Hydrogen bonding in crystal packing

Key Research Findings

Pharmacological Analogs
  • ortho-Methylacetylfentanyl : This fentanyl analog (N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide) shares the 2-methylphenyl group but includes a piperidine-phenethyl moiety, critical for opioid receptor binding. Its molecular weight (357.49 g/mol) and complexity contrast with the simpler alkyl-substituted target compound .
Agrochemical Derivatives
  • Herbicidal Acetamides : Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (dimethenamid) demonstrate the role of chloro and branched alkyl groups in pesticidal activity. The target compound lacks electronegative substituents, suggesting divergent applications .
Structural and Crystallographic Insights
  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: X-ray studies reveal intermolecular N–H···N hydrogen bonds stabilizing its crystal lattice.

Physicochemical Properties

  • Lipophilicity : The isopentyl group enhances lipophilicity compared to allyl or methyl substituents, impacting membrane permeability and bioavailability.
  • Steric Effects : Branched alkyl chains (e.g., isopentyl) may hinder molecular packing, reducing crystallinity compared to planar aromatic substituents (e.g., thiazole in ).

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